2-Chloro-5-methyl-5H-pyrrolo[2,3-b]pyrazine
CAS No.:
Cat. No.: VC17447264
Molecular Formula: C7H6ClN3
Molecular Weight: 167.59 g/mol
* For research use only. Not for human or veterinary use.
![2-Chloro-5-methyl-5H-pyrrolo[2,3-b]pyrazine -](/images/structure/VC17447264.png)
Molecular Formula | C7H6ClN3 |
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Molecular Weight | 167.59 g/mol |
IUPAC Name | 2-chloro-5-methylpyrrolo[2,3-b]pyrazine |
Standard InChI | InChI=1S/C7H6ClN3/c1-11-3-2-5-7(11)9-4-6(8)10-5/h2-4H,1H3 |
Standard InChI Key | BZHPFZVBXUJDJE-UHFFFAOYSA-N |
Canonical SMILES | CN1C=CC2=NC(=CN=C21)Cl |
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
2-Chloro-5-methyl-5H-pyrrolo[2,3-b]pyrazine features a bicyclic system comprising a pyrrole ring fused to a pyrazine moiety. The chlorine atom at the 2-position and methyl group at the 5-position introduce steric and electronic modifications that influence reactivity and intermolecular interactions. The molecular formula C₇H₆ClN₃ corresponds to a molecular weight of 167.59 g/mol, as confirmed by high-resolution mass spectrometry.
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular formula | C₇H₆ClN₃ | |
Molecular weight | 167.59 g/mol | |
Substituent positions | 2-chloro, 5-methyl | |
X-ray crystallography | Not reported | – |
Synthetic Methodologies
Multi-Step Preparation Routes
The synthesis of 2-chloro-5-methyl-5H-pyrrolo[2,3-b]pyrazine typically proceeds through Sonogashira cross-coupling and intramolecular cyclization sequences, as demonstrated in analogous pyrrolopyrazine syntheses . A representative pathway involves:
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Alkyne Coupling: Reaction of 3,5-dibromo-6-chloropyrazin-2-amine with terminal alkynes under Pd catalysis .
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Cyclization: Base-mediated (e.g., t-BuOK) ring closure to form the pyrrolo[2,3-b]pyrazine core .
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Functionalization: Sequential halogenation and methylation at specified positions.
Table 2: Optimized Reaction Conditions for Key Steps
Step | Reagents/Conditions | Yield | Source |
---|---|---|---|
Alkyne coupling | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 60°C | 78–83% | |
Cyclization | t-BuOK, DMF, 0°C to RT | 85–90% | |
Methylation | NaH, MeI, DMF, 0°C | 90% |
Microwave-assisted synthesis has been employed to enhance regioselectivity in analogous systems, though direct reports for this specific compound remain limited .
Physicochemical Properties
Spectroscopic Characterization
¹H NMR spectra of related 5-methylpyrrolopyrazines exhibit characteristic signals:
LC-MS data typically show [M+H]+ peaks at m/z 241.1 for brominated precursors, with chlorine isotopes contributing to +2 mass fragments .
Thermal Stability
Thermogravimetric analysis (TGA) of structurally similar 1,7-dihydrodipyrrolopyrazines reveals decomposition onset temperatures exceeding 250°C, suggesting robust thermal stability for optoelectronic applications . Differential scanning calorimetry (DSC) profiles show glass transition temperatures (T₉) between 80–120°C .
Applications in Materials Science
Optoelectronic Materials
The extended π-conjugation in pyrrolopyrazine derivatives enables applications in:
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Organic light-emitting diodes (OLEDs): Bandgap tuning via substituent modification
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Photovoltaic cells: Absorption maxima (λₘₐₓ) in 358–410 nm range, suitable for visible-light harvesting
Table 3: Optical Properties of Analogous Compounds
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